Pseurotin A

描述

Synthesis Analysis

The asymmetric total synthesis of Pseurotin A has been accomplished through key reactions such as NaH-promoted intramolecular cyclization of an alkynylamide to form a gamma-lactam, an aldol reaction of a benzylidene-substituted ketone, and selective oxidation of a benzylidene moiety with dimethyldioxirane (DMD) for the late-stage introduction of the benzoyl group (Hayashi et al., 2003). Another study presented a general concept for the total synthesis of this compound, focusing on the synthesis of a highly functionalized γ-lactone as a key intermediate (Su & Tamm, 1995).

Molecular Structure Analysis

This compound's structure is characterized by its unusual 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione ring system. The absolute configuration and structure were elucidated through various spectroscopic methods, highlighting its complex nature and the presence of a benzoyl group, hydroxy, and methoxy functionalities (Bloch & Tamm, 1981).

Chemical Reactions and Properties

The biosynthesis of this compound involves a hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS/NRPS) gene, essential for its production in Aspergillus fumigatus. This pathway includes steps like the synthesis of an unusual heterospirocyclic γ‐lactam structure, underscoring the complexity of its natural synthesis (Maiya et al., 2007).

Physical Properties Analysis

While specific studies directly detailing the physical properties of this compound were not identified in the current search, the compound's solubility, melting point, and other physical properties are typically inferred through its structural and chemical analyses. The detailed molecular structure provides insights into its physical behavior in biological and chemical systems.

Chemical Properties Analysis

This compound exhibits a range of biological activities, including inhibitory effects on chitin synthase and immunoglobulin E production. Its chemical properties, such as reactivity and interaction with biological molecules, are influenced by its unique spirocyclic and γ-lactam structures. The elucidation of its biosynthetic pathway reveals its complex chemical nature and the roles of various precursors and enzymes in assembling its intricate structure (Tsunematsu et al., 2014).

科学研究应用

癌症治疗

Pseurotin A已被证实是一种通过调节PCSK9-LDLR轴的转移性去势抵抗性前列腺癌复发抑制先导化合物 . 它抑制PCSK9表达,蛋白与LDLR的相互作用以及乳腺癌和前列腺癌的复发 . 据报道,它是一种新型的先导抑制剂,通过靶向PCSK-LDLR轴并调节肿瘤胆固醇代谢来控制乳腺癌和前列腺癌的进展和复发 .

骨质疏松治疗

This compound通过抑制活性氧来抑制破骨细胞生成并预防卵巢切除引起的骨丢失 . 它在骨质疏松症的治疗中显示出潜在的治疗应用 .

抗氧化特性

This compound是从烟曲霉中分离出来的具有抗氧化特性的次级代谢产物 . 由于其抗氧化特性,它已被证明具有广泛的潜在治疗应用 .

酶修饰

体内和体外研究表明了修饰酶PsoC、PsoD、PsoE和PsoF所涉及的独特机制 . PsoD编码一种细胞色素P450,它负责将苄基碳(C17)氧化为共轭酮 .

基因表达

作用机制

Target of Action

Pseurotin A, also known as Pseurotin, is a secondary metabolite isolated from Aspergillus fumigatus . The primary targets of this compound are the reactive oxygen species (ROS) within cells . ROS accumulation in cells is a critical factor in the development of osteoporosis, as it triggers the formation and function of osteoclasts .

Mode of Action

This compound interacts with its targets by suppressing the level of ROS . This suppression inhibits the formation of osteoclasts and prevents bone loss induced by estrogen deficiency in ovariectomized (OVX) mice . It also inhibits the receptor activator of nuclear factor-κB (NF-κB) ligand (RANKL)-induced osteoclastogenesis and bone resorptive function .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the production of ROS, which in turn suppresses the MAPK pathway (ERK, P38, and JNK) and the NF-κB pathway . This leads to the inhibition of NFATc1 signal transduction . As a result, the formation of osteoclasts is inhibited, preventing bone loss .

Pharmacokinetics

It is known that this compound is a secondary metabolite isolated from aspergillus fumigatus , suggesting that it may be metabolized by the liver and excreted by the kidneys

Result of Action

This compound has been shown to inhibit osteoclastogenesis and prevent bone loss in OVX mice . It suppresses the formation and function of osteoclasts, as well as the expression of osteoclast-specific genes . Micro-CT and histological data show that this compound effectively prevents the severe bone loss and increased number of osteoclasts on the bone surface caused by OVX surgery .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the diet of the organism can affect the efficacy of this compound. In a study, the progression and metastasis of CWR-R1ca-Luc cells xenografted into male nude mice fed a high-fat diet showed nearly 2-fold tumor volume, metastasis, serum cholesterol, low-density lipoprotein cholesterol (LDL-C), prostate-specific antigen (PSA), and PCSK9 levels versus mice fed a regular chow diet . Daily oral this compound treatments prevented the locoregional and distant tumor recurrence of CWR-R1ca-Luc engrafted into nude mice after primary tumor surgical excision .

安全和危害

When handling Pseurotin A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

(5S,8S,9R)-8-benzoyl-2-[(Z,1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5-/t14-,15-,19+,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYDIPAXCVVRNY-UOWMTANKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017601 | |

| Record name | Pseurotin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58523-30-1 | |

| Record name | Pseurotin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58523-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseurotin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUROTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H73C5W8FNE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

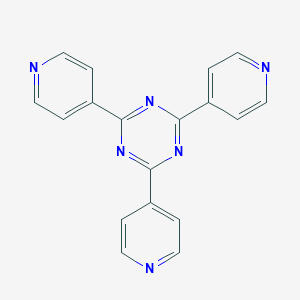

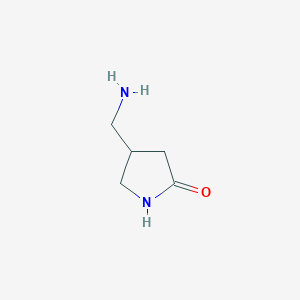

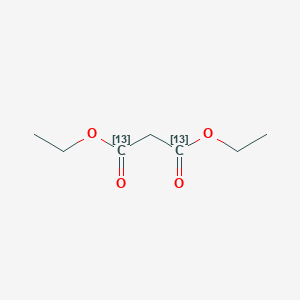

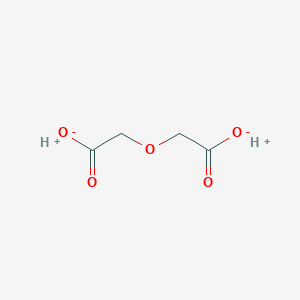

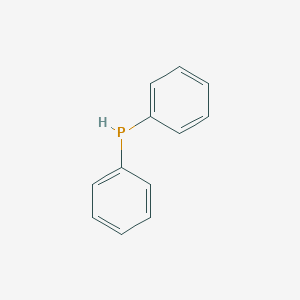

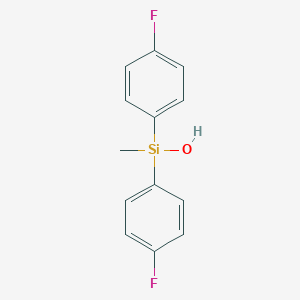

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

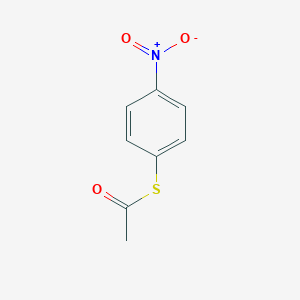

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)

![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)

![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32564.png)

![7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid](/img/structure/B32567.png)